methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate
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Overview
Description
Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate is a heterocyclic compound that features a bipyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate typically involves the formation of the bipyrazole core followed by the introduction of the nitro, ethyl, and carboxylate groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The esterification to form the carboxylate group can be achieved using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted bipyrazoles.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bipyrazole core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with similar structural features but different functional groups.
Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c1-3-13-6-8(15(17)18)9(12-13)14-5-7(4-11-14)10(16)19-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFUUSBNOBWDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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